3-chloro-6-(dimethylphosphoryl)pyridazine
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Overview
Description
3-chloro-6-(dimethylphosphoryl)pyridazine is a heterocyclic compound with the molecular formula C6H8ClN2OP. It is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the third position and a dimethylphosphoryl group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-(dimethylphosphoryl)pyridazine typically involves the reaction of appropriate pyridazine derivatives with chlorinating agents and phosphorylating reagents. One common method includes the chlorination of 6-(dimethylphosphoryl)pyridazine using thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-(dimethylphosphoryl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The dimethylphosphoryl group can participate in oxidation or reduction reactions, leading to the formation of different phosphorylated derivatives.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide in polar solvents like dimethyl sulfoxide or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include substituted pyridazines, phosphorylated derivatives, and coupled products with various functional groups, depending on the specific reagents and conditions used .
Scientific Research Applications
3-chloro-6-(dimethylphosphoryl)pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory compounds.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals with specific functionalities.
Mechanism of Action
The mechanism of action of 3-chloro-6-(dimethylphosphoryl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and dimethylphosphoryl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, leading to the modulation of biochemical pathways . Additionally, its phosphoryl group can participate in phosphorylation or dephosphorylation reactions, affecting cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
3-chloro-6-methylpyridazine: Similar in structure but with a methyl group instead of a dimethylphosphoryl group.
6-(dimethylphosphoryl)pyridazine: Lacks the chlorine atom at the third position.
3-chloro-6-(dimethylamino)pyridazine: Contains a dimethylamino group instead of a dimethylphosphoryl group.
Uniqueness
3-chloro-6-(dimethylphosphoryl)pyridazine is unique due to the presence of both chlorine and dimethylphosphoryl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields and provides opportunities for the development of novel compounds with enhanced properties .
Properties
CAS No. |
2703779-34-2 |
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Molecular Formula |
C6H8ClN2OP |
Molecular Weight |
190.57 g/mol |
IUPAC Name |
3-chloro-6-dimethylphosphorylpyridazine |
InChI |
InChI=1S/C6H8ClN2OP/c1-11(2,10)6-4-3-5(7)8-9-6/h3-4H,1-2H3 |
InChI Key |
MIAGBGMISCKVNR-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=NN=C(C=C1)Cl |
Purity |
95 |
Origin of Product |
United States |
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